molecular formula C9H11N3 B581474 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile CAS No. 1226776-95-9

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B581474
CAS No.: 1226776-95-9
M. Wt: 161.208
InChI Key: ONYGTHTZAUUIJI-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminopyridine moiety attached to a methylpropanenitrile group

Scientific Research Applications

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is not available in the retrieved documents .

Future Directions

The future directions for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could involve its use in the synthesis of superheat-resistant polyimides with enhanced dielectric constant . This could potentially lead to the development of high-performance polymers with potential applications as high-temperature capacitors .

Biochemical Analysis

Biochemical Properties

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cyclooxygenase-1 (COX-1), where it acts as an inhibitor . This interaction is crucial as it can influence the production of prostaglandins, which are involved in inflammation and other physiological processes. Additionally, this compound may interact with other proteins and receptors, affecting their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating its potential anti-fibrotic activity . These effects suggest that this compound can alter cellular responses and metabolic activities, which could be beneficial in treating certain diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective inhibitor of cyclooxygenase-1 (COX-1), this compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and other related processes. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and fibrosis . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of cyclooxygenase-1 (COX-1) affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, the compound may influence other metabolic pathways, leading to changes in the levels of key metabolites and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile typically involves the reaction of 5-aminopyridine with 2-methylpropanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the 5-aminopyridine, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is unique due to the presence of both the aminopyridine and methylpropanenitrile groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGTHTZAUUIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693824
Record name 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-95-9
Record name 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 2-methyl-2-(5-nitropyridin-2-yl)propanenitrile (I-1d, 2 g, 10.4 mmol) and SnCl2.2H2O (9.3 g, 41.6 mmol) in EtOAc (10 mL) was stirred at reflux for 4 h. After cooling to room temperature, aqueous 2 M NaOH (80 mL) was added to adjust the pH to 8˜9, the solid was filtered off, and the filtrate was extracted with ethyl acetate (3×40 mL). The combined organic layers were dried over anhydrous Na2SO4, and concentrated to afford 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile (I-1) (1.7 g, 65.3% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-methyl-2-(5-nitropyridin-2-yl)propanenitrile (15.70 mmol) was subjected to hydrogenation using Raney-Ni (0.6 g) at 40 psi for 4 h. Reaction mixture was filtered and washed with methanol. Filtrate was concentrated and purified (silica gel column, MeOH/CHCl3 as eluent) to obtain the title compound. 1H NMR (300 MHz, DMSO-d6): δ 8.11 (d, J=2.7 Hz, 1H), 7.37 (d, J=8.7 Hz, 1H), 7.03 (dd, J=2.7, 8.7 Hz, 1H), 3.36 (brs, 2H), 1.74 (s, 6H); MS m/z: 162 (M+1)+.
Quantity
15.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two

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